4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzamide class of chemicals It features a benzamide core with an acetyl group at the 4-position and a 6-chloro-4-methyl-1,3-benzothiazol-2-yl substituent
Mechanism of Action
Target of Action
Benzothiazole derivatives, like “4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide”, are often studied for their potential anti-inflammatory and analgesic activities . They may act on cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated to introduce the 6-chloro and 4-methyl substituents, respectively.
Acetylation: The acetyl group is introduced at the 4-position of the benzamide core using acetyl chloride in the presence of a base such as pyridine.
Coupling Reaction: Finally, the benzothiazole derivative is coupled with the acetylated benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.
Scientific Research Applications
4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide: Lacks the methyl group at the 4-position.
4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide: Lacks the chloro substituent.
4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)aniline: Contains an aniline group instead of a benzamide.
Uniqueness
4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both chloro and methyl substituents on the benzothiazole ring can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-acetyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-9-7-13(18)8-14-15(9)19-17(23-14)20-16(22)12-5-3-11(4-6-12)10(2)21/h3-8H,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUCWANXYCSELY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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